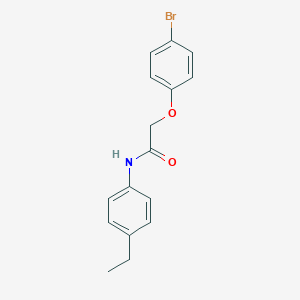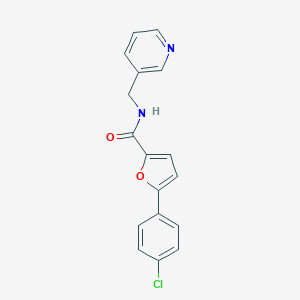![molecular formula C20H13ClN2O3 B251896 N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide](/img/structure/B251896.png)
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide, also known as 2-Cl-NBD, is a fluorescent probe commonly used in scientific research. This compound has been widely studied for its ability to detect protein conformational changes and monitor protein-protein interactions.
作用機序
The mechanism of action of N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide involves its ability to bind to proteins and undergo a conformational change upon binding. This conformational change results in a change in the fluorescence properties of the compound, allowing for monitoring of protein-protein interactions and conformational changes.
Biochemical and Physiological Effects:
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is non-toxic and does not interfere with normal cellular processes. However, it should be noted that the effects of N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide on specific proteins and systems may vary and should be studied on a case-by-case basis.
実験室実験の利点と制限
One of the main advantages of using N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide in lab experiments is its ability to monitor protein conformational changes and protein-protein interactions in real-time. Additionally, this compound is relatively easy to use and can be incorporated into a variety of experimental techniques. However, there are some limitations to using N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide. For example, this compound may not be suitable for studying proteins with low expression levels or proteins with low affinity for N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide.
将来の方向性
There are many future directions for the use of N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide in scientific research. One potential area of study is the use of this compound in drug discovery and development. N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide could be used to screen for compounds that bind to specific proteins or protein conformations. Additionally, this compound could be used in the development of biosensors for monitoring protein-protein interactions in vivo. Finally, future studies could focus on optimizing the synthesis method for N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide to increase yield and purity.
Conclusion:
In conclusion, N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide is a valuable tool for studying protein conformational changes and protein-protein interactions in scientific research. This compound has a wide range of applications and can be used in a variety of experimental techniques. While there are some limitations to using N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide, the advantages of this compound make it a valuable tool for researchers in many fields.
合成法
The synthesis method for N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide involves several steps. The starting material is 2-chlorobenzoyl chloride, which is reacted with N-(2-aminoethyl)-3-aminopropyltrimethoxysilane to form the intermediate compound. This intermediate is then reacted with 3-hydroxy-2-naphthoic acid to form the final product, N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide. The yield of this reaction is typically around 60%.
科学的研究の応用
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide has a wide range of scientific research applications. It is commonly used to monitor protein-protein interactions, protein folding, and conformational changes. This compound can be used in a variety of techniques, including fluorescence resonance energy transfer (FRET), fluorescence lifetime imaging microscopy (FLIM), and fluorescence correlation spectroscopy (FCS). Additionally, N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide has been used to study the behavior of lipid membranes and the dynamics of lipid-protein interactions.
特性
分子式 |
C20H13ClN2O3 |
|---|---|
分子量 |
364.8 g/mol |
IUPAC名 |
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide |
InChI |
InChI=1S/C20H13ClN2O3/c21-15-6-2-1-5-13(15)19(25)22-12-9-10-14(17(24)11-12)20-23-16-7-3-4-8-18(16)26-20/h1-11,23H,(H,22,25)/b20-14+ |
InChIキー |
UTWVNGTUWFZBKP-XSFVSMFZSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)/C(=C/3\NC4=CC=CC=C4O3)/C=C2)Cl |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C(=C3NC4=CC=CC=C4O3)C=C2)Cl |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C(=C3NC4=CC=CC=C4O3)C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-methoxy-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251813.png)
![Methyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B251815.png)
![2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide](/img/structure/B251816.png)



![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251825.png)
![2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B251826.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251828.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B251829.png)

![N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B251832.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B251836.png)